2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
Description
This compound belongs to a class of indole-based hydrazones characterized by a sulfanyl-linked benzyl group and a trichlorophenyl-substituted hydrazone moiety. The core structure comprises an indol-3-one scaffold substituted at the 2-position with a 4-fluorobenzylsulfanyl group and a hydrazone linkage to a 2,4,6-trichlorophenyl ring. Such compounds are typically synthesized via nucleophilic substitution or cyclization reactions involving halogenated intermediates, as seen in related hydrazinecarbothioamide and triazole derivatives (e.g., ).
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3FN3S/c22-13-9-16(23)20(17(24)10-13)28-27-19-15-3-1-2-4-18(15)26-21(19)29-11-12-5-7-14(25)8-6-12/h1-10,26H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMCOFBLGPUPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC=C(C=C3)F)N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone , with the CAS number 478042-14-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 464.77 g/mol . The predicted boiling point is approximately 581.9 ± 60.0 °C , and it has a density of 1.47 ± 0.1 g/cm^3 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the sulfanyl group enhances its reactivity, potentially allowing it to form covalent bonds with target proteins, thereby modulating their function.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one exhibit significant anticancer activity. For instance, indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Indole Derivative A | Breast Cancer | Caspase activation | |
| Indole Derivative B | Lung Cancer | Cell cycle arrest |
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. Studies highlight that certain indole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with nucleic acid metabolism .
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Indole Derivative C | E. coli | 32 µg/mL | |
| Indole Derivative D | S. aureus | 16 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of indole derivatives, including hydrazones, demonstrated that the introduction of halogenated phenyl groups significantly increased cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and confirmed the induction of apoptosis through flow cytometry analysis .
- Case Study on Antimicrobial Activity : Another investigation focused on the synthesis of novel indole-based compounds and their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain modifications in the structure led to enhanced activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in the sulfanyl-linked aromatic group and the halogenation pattern on the benzyl/hydrazone moieties. Key examples include:
*Estimated based on halogen substitution trends (Cl → F reduces molecular weight by ~18.4 g/mol per Cl replaced).
Physicochemical and Functional Differences
- Halogen Effects : Replacing Cl with F on the benzyl group (e.g., 4-F vs. 2,4-Cl) reduces molecular weight and alters electronic properties. Fluorine’s strong electronegativity may enhance binding interactions in biological systems compared to bulkier, less electronegative Cl substituents.
Pharmacological and Practical Considerations
- Availability : Several analogs (e.g., CAS 478042-16-9, 478042-28-3) are discontinued, limiting their experimental use. The target compound’s availability is unclear but may require custom synthesis.
- Potential Applications: The 2,4,6-trichlorophenyl hydrazone moiety is common in antimicrobial or enzyme-inhibiting agents. Fluorine substitution could optimize pharmacokinetic profiles in such applications.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves condensation of a sulfanyl-indolone precursor with a trichlorophenyl hydrazine derivative. Key steps include nucleophilic substitution at the indole-3-one position and hydrazone formation via reflux in ethanol or methanol. Optimization can be achieved by controlling stoichiometry (1.2:1 molar ratio of hydrazine to ketone), reaction temperature (70–80°C), and using anhydrous conditions to minimize hydrolysis . Catalytic acid (e.g., acetic acid) may enhance cyclization efficiency.
Q. Which spectroscopic techniques are essential for confirming the molecular structure, and what key spectral signatures should researchers prioritize?
- IR spectroscopy : Identify C=S (1240–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches to confirm hydrazone and sulfanyl groups .
- ¹H/¹³C-NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and downfield shifts for hydrazone NH (δ 10–12 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₂₂H₁₄Cl₃FN₂OS: 503.6 g/mol) .
Q. What are the critical steps in purifying this compound post-synthesis?
Post-synthesis purification involves:
- Filtration to remove unreacted starting materials.
- Recrystallization using solvent systems like chloroform/petroleum ether (1:2 v/v) or ethanol/water mixtures to isolate crystalline products .
- Column chromatography (silica gel, ethyl acetate/hexane eluent) for complex mixtures.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise from tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Validate computational models (DFT) by comparing experimental vs. calculated IR/NMR spectra .
- Use X-ray crystallography (as in ) for definitive structural confirmation .
Q. What methodological approaches are recommended for investigating tautomeric equilibria under varying conditions?
- Solvent-dependent studies : Monitor NH and C=S IR bands in polar (DMSO) vs. non-polar (CHCl₃) solvents.
- pH titration : Use UV-Vis spectroscopy to track absorbance shifts caused by protonation/deprotonation .
- Dynamic NMR : Analyze line broadening or splitting to estimate tautomerization rates .
Q. How should researchers design multi-step kinetic studies to elucidate degradation pathways under physiological conditions?
- Accelerated stability testing : Expose the compound to pH 1–9 buffers at 37°C, sampling at intervals (0, 24, 48 hrs).
- HPLC-MS analysis : Identify degradation products via retention time and fragmentation patterns.
- Kinetic modeling : Apply pseudo-first-order rate equations to determine half-lives .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in pharmacological profiling?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare efficacy across multiple concentrations.
- Principal Component Analysis (PCA) : Correlate structural features (e.g., halogen substituents) with activity .
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of the trichlorophenyl hydrazone moiety?
- Single-crystal growth : Use slow evaporation from DCM/hexane.
- Data refinement : Analyze bond lengths (C-Cl: ~1.73 Å) and dihedral angles to confirm planarity of the hydrazone group. Compare with DFT-optimized geometries .
Q. What protocol modifications are needed to adapt synthesis methods for fluorine/chlorine substituents while maintaining regioselectivity?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for NH protection during halogenation.
- Low-temperature reactions : Perform halogenation at –20°C to minimize side reactions.
- Directed ortho-metalation : Employ lithium bases to direct substituents to specific positions .
Q. How can researchers employ hybrid quantitative-qualitative methodologies to address conflicting bioactivity data?
- Triangulation : Cross-validate IC₅₀ values (quantitative) with molecular docking studies (qualitative).
- Member checking : Share preliminary findings with collaborators to identify methodological biases.
- Alternative explanations : Test competing hypotheses (e.g., off-target effects vs. assay interference) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
